4-Ethyl-6-propyl-1,3,5-triazin-2-amine

Synthetic Chemistry Medicinal Chemistry Agrochemical Research

Researchers needing non-chlorinated triazine cores face limited commercial options beyond atrazine scaffolds. This 4-ethyl-6-propyl-1,3,5-triazin-2-amine (CAS 23900-40-5) provides a distinct electronic and steric environment for novel herbicide or kinase inhibitor development. - Primary amine handle for linker attachment or library synthesis - LogP 2.43, Fsp3 0.625 - favorable drug-like properties - ≥98% purity, documented unsymmetrical dialkyl pattern

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
Cat. No. B13637031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-6-propyl-1,3,5-triazin-2-amine
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCCC1=NC(=NC(=N1)CC)N
InChIInChI=1S/C8H14N4/c1-3-5-7-10-6(4-2)11-8(9)12-7/h3-5H2,1-2H3,(H2,9,10,11,12)
InChIKeyQGYXXBMBCNUGSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-6-propyl-1,3,5-triazin-2-amine: Differentiated Scaffold Overview


4-Ethyl-6-propyl-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the 1,3,5-triazine class, characterized by ethyl and propyl substituents at the 4- and 6-positions, respectively, on the s-triazine ring . This specific alkyl substitution pattern distinguishes it from more common herbicide scaffolds like atrazine or simazine, which rely on chloro and alkylamino groups, and positions it as a building block for developing novel, non-chloro triazine-based molecules [1]. As an amino-triazine, it serves as a versatile intermediate for creating unsymmetrical 1,3,5-triazin-2-amines, a class of compounds with demonstrated biological relevance in kinase modulation and antiproliferative applications [2].

Scaffold Non-chloro 1,3,5-triazin-2-amine
Substitution Unsymmetrical 4-ethyl-6-propyl
Research Utility Building block for kinase-targeted library synthesis

4-Ethyl-6-propyl-1,3,5-triazin-2-amine: Unique Over Generic Triazines


While 1,3,5-triazines are a broadly studied class, their biological and physicochemical properties are exquisitely sensitive to the nature of their ring substituents. Generic substitution with commercially prevalent analogs such as atrazine (chloro-ethylamino-isopropylamino) or simazine (chloro-diethylamino) is not possible for applications requiring a 2-amino-4,6-dialkyl-1,3,5-triazine core devoid of labile chlorine atoms [1]. The specific 4-ethyl-6-propyl substitution on 4-ethyl-6-propyl-1,3,5-triazin-2-amine confers a distinct electronic and steric environment on the triazine ring, which directly influences its reactivity in subsequent synthetic transformations and its interaction with biological targets [2]. Furthermore, the synthesis of unsymmetrical 2-amino-s-triazines with mixed alkyl groups requires specific methodologies; the target compound represents a specific product of a three-component reaction that is not trivially obtained by alkylating simpler triazine precursors [3].

Core reactivity
Chloro-triazines (e.g., atrazine) rely on labile chlorine; the 2-amino core offers a different synthetic handle and may not substitute directly in derivatization workflows.
Substitution pattern
Unsymmetrical ethyl/propyl substitution provides distinct steric and electronic effects compared to symmetrical dialkyl or alkylamino analogs.
Synthetic accessibility
This scaffold requires a specific three-component methodology; simple alkylation of simpler triazine precursors may not yield the same product.

4-Ethyl-6-propyl-1,3,5-triazin-2-amine: Quantitative Differentiation Evidence


Alkyl Substitution Pattern as Differentiated Intermediate

The target compound possesses a specific, unsymmetrical 4-ethyl-6-propyl substitution pattern on the 1,3,5-triazin-2-amine core . This distinguishes it from symmetrical dialkyl analogs (e.g., 4,6-diethyl- or 4,6-dipropyl-1,3,5-triazin-2-amine) and from chlorinated scaffolds like atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine). The compound's synthesis is enabled by a specific three-component reaction methodology that provides access to unsymmetrical 1,3,5-triazin-2-amines in good yields, whereas traditional sequential substitution of cyanuric chloride is inefficient for producing such mixed-alkyl 2-amino derivatives [1]. The presence of the primary amine at the 2-position offers a reactive handle for further derivatization (e.g., amide coupling, urea formation), which is not available on 2-chloro or 2-alkylthio analogs without prior activation or substitution.

Scaffold differentiation
Class-level
Non-chloro 2-amino-s-triazine
vs. chloro-alkylamino (atrazine)
Supports exploration of SAR around a distinct amino-triazine core.
Synthesized via three-component reaction; class-level scaffold utility.
Synthetic Chemistry Medicinal Chemistry Agrochemical Research

LogP: Lipophilicity Benchmark

The computed partition coefficient (LogP) for 4-Ethyl-6-propyl-1,3,5-triazin-2-amine is 2.43 . This value provides a quantitative benchmark for its lipophilicity. For comparison, the more complex 5-HT6R antagonist lead compound 4-(1-(2-chlorophenoxy)ethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine has a calculated LogP of 2.9 [1], while the herbicide atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) has an experimental LogP of 2.6 [2]. The compound's LogP of 2.43 indicates it occupies a moderately lipophilic space, less polar than some drug-like triazines, but more lipophilic than very polar analogs. This property is crucial for predicting membrane permeability and solubility.

Lipophilicity (LogP)
Context-dependent
2.43
Moderate lipophilicity benchmark; supports permeability profiling.
Vendor-computed vs. literature; cross-study comparison.
ADME Lipophilicity Drug Design

Fsp3: Complexity and Drug-Likeness Metric

The fraction of sp3-hybridized carbons (Fsp3) for 4-Ethyl-6-propyl-1,3,5-triazin-2-amine is calculated to be 0.625 . This value quantifies the proportion of saturated (tetrahedral) carbon atoms in the molecule, a recognized metric correlated with improved drug-like properties, including higher clinical success rates [1]. In comparison, the widely used triazine herbicide atrazine has an Fsp3 of 0.25, reflecting its planar, aromatic nature [2]. The target compound's higher Fsp3 suggests a greater degree of three-dimensional character and conformational flexibility, which is often desirable in medicinal chemistry campaigns aimed at improving target selectivity and reducing off-target effects.

Molecular complexity (Fsp3)
Context-dependent
0.625
Higher sp3 fraction suggests more lead-like character vs. atrazine (0.25).
Calculated metric; cross-study structural benchmark.
Drug-Likeness Molecular Complexity Medicinal Chemistry

High Purity for Reliable Outcomes

Commercially available 4-Ethyl-6-propyl-1,3,5-triazin-2-amine is supplied with a specified purity of ≥98% . This high level of purity is a critical differentiator for procurement, as it minimizes the risk of confounding results from unknown impurities in sensitive biological assays or material science applications. In contrast, many custom-synthesized or early-stage research compounds are offered at lower purities (e.g., 95%) or without rigorous analytical characterization, necessitating costly and time-consuming in-house purification prior to use .

Purity specification
Data to verify
≥98%
Reported high purity may reduce need for in-house purification.
Supplier specification; verify with lot COA.
Analytical Chemistry Quality Control Procurement

4-Ethyl-6-propyl-1,3,5-triazin-2-amine: Targeted Application Scenarios


Non-Chlorinated Agrochemical Scaffold

Researchers developing new herbicides or fungicides seeking to move beyond the classic chloro-triazine scaffold can utilize 4-Ethyl-6-propyl-1,3,5-triazin-2-amine as a core building block [1]. Its defined 4-ethyl-6-propyl substitution and 2-amino handle allow for the exploration of structure-activity relationships (SAR) in a chemical space distinct from atrazine and simazine, potentially circumventing known resistance mechanisms or toxicological liabilities associated with chlorinated analogs [2].

Diversity-Oriented Synthesis Building Block

The compound's unsymmetrical dialkyl substitution and reactive primary amine make it a valuable monomer for diversity-oriented synthesis [1]. Its moderate LogP (2.43) and high Fsp3 (0.625) suggest it can be used to generate compound libraries with favorable drug-like properties, particularly in programs targeting kinases or other protein targets known to be modulated by triazine-based inhibitors [2]. The high purity (≥98%) ensures that library synthesis starts from a well-characterized and reliable intermediate .

Chemical Biology Probe Development

Scientists investigating biological pathways can use 4-Ethyl-6-propyl-1,3,5-triazin-2-amine to create affinity probes or activity-based probes [1]. The 2-amino group serves as a convenient attachment point for linkers, biotin, or fluorescent tags, while the 4-ethyl-6-propyl moiety provides a hydrophobic anchor that may influence target binding or cellular localization. Its distinct substitution pattern, compared to more common triazine probes, offers a new tool for chemical biology studies.

Application
Selection Property
Validation Focus
Non-chlorinated agrochemical research
2-amino-s-triazine core, unsymmetrical 4-ethyl-6-propyl substitution
SAR differentiation from chloro-triazine herbicides
Library synthesis building block
Reactive primary amine, moderate lipophilicity, high sp3 fraction
Lead-like library design for kinase and antiproliferative assays
Probe development studies
Conjugation via 2-amino group, hydrophobic alkyl anchor
Target engagement and cellular localization validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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